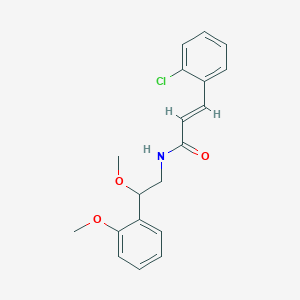
2-Methoxy-N-(4-methoxy-2-benzothiazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-N-(4-methoxy-2-benzothiazolyl)benzamide, also known as BTA-1, is a chemical compound that has been studied for its potential applications in scientific research. BTA-1 is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Liquid Crystal Synthesis
A series of calamitic liquid crystals with a benzothiazole core, including 6-methoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles, were synthesized and characterized. These crystals demonstrated significant mesomorphic properties and potential applications in displays and sensors due to their liquid crystal phases (Ha et al., 2010).
Antimicrobial and Antiproliferative Agents
Benzothiazole derivatives have shown promising antimicrobial and antiproliferative activities. Some compounds demonstrated inhibitory effects against CMV and tumor cells in vitro, suggesting their potential in treating infections and cancer (Zheng Yuguoa, 2012).
Antimicrobial and Antifungal Activities
Newly synthesized compounds with a benzothiazole core exhibited variable and modest activity against bacterial and fungal strains, indicating their potential use as antimicrobial agents in medical applications (Patel et al., 2011).
Cytotoxic Activity
Compounds containing methoxy and benzothiazole have been synthesized and tested for their in-vitro cytotoxic activity. The study indicated that these compounds could be potential anticancer agents, offering a new class of drugs for cancer therapy (Dave et al., 2012).
properties
IUPAC Name |
2-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-7-4-3-6-10(11)15(19)18-16-17-14-12(21-2)8-5-9-13(14)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPLBPCNRPDEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2556701.png)



![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)


![Benzene, 1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B2556710.png)
![6-(2,4-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2556711.png)